molecular formula C17H15ClFN5O2S2 B2702088 N-(4-chloro-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223825-03-3

N-(4-chloro-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2702088
CAS No.: 1223825-03-3
M. Wt: 439.91
InChI Key: HFZFKABRWSBNIP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C17H15ClFN5O2S2 and its molecular weight is 439.91. The purity is usually 95%.
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Biological Activity

N-(4-chloro-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiazolo-pyrimidine core linked to a chloro-fluorophenyl moiety and a thiomorpholine group. This unique structure suggests potential interactions with biological targets that could lead to therapeutic effects. The synthesis typically involves multi-step processes that include the formation of the thiazolo-pyrimidine scaffold followed by the introduction of the chloro and fluorine substituents.

Table 1: Key Structural Features

FeatureDescription
Core StructureThiazolo[4,5-d]pyrimidine
Substituents4-chloro and 2-fluoro phenyl groups
Functional GroupsAcetamide and thiomorpholine

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown efficacy against various strains of bacteria and fungi. The specific compound's activity against pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa has been highlighted in recent studies, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound's structural elements suggest potential anticancer properties. Research into similar thiazole-based compounds has revealed their ability to induce apoptosis in cancer cells. For example, studies have shown that thiazole derivatives can inhibit the MDM2-p53 interaction, leading to increased p53 activity and subsequent cancer cell apoptosis . The specific compound's ability to affect cell viability in various cancer cell lines remains an area for further investigation.

Anti-inflammatory Effects

Inhibition of cyclooxygenase (COX) enzymes is a well-known mechanism for anti-inflammatory activity. Some derivatives of thiazole-based compounds have demonstrated selective COX-II inhibitory activity, which is crucial in managing inflammatory conditions such as arthritis and certain cancers . The compound's potential to modulate inflammatory pathways could make it a candidate for further development as an anti-inflammatory agent.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of thiazole derivatives against several bacterial strains. The results indicated that compounds with similar structural motifs to this compound exhibited concentration-dependent inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 1 to 10 µg/mL, showcasing significant potency .

Study 2: Anticancer Activity in Cell Lines

In vitro studies on cancer cell lines (e.g., HeLa and SH-SY5Y) demonstrated that thiazole-derived compounds could reduce cell viability significantly. One study reported a reduction in viability by over 70% at concentrations of 10 µM after 48 hours of treatment. These findings suggest that the compound may induce cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O2S2/c18-10-1-2-12(11(19)7-10)21-13(25)8-24-9-20-15-14(16(24)26)28-17(22-15)23-3-5-27-6-4-23/h1-2,7,9H,3-6,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZFKABRWSBNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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